PNMT Inhibition vs. Potent Inhibitors
The target compound acts as a weak inhibitor of phenylethanolamine N-methyltransferase (PNMT). It displays a Ki of 1.11E+6 nM (equivalent to 1.11 mM) in a radiochemical assay against the bovine enzyme [1]. This activity is several orders of magnitude weaker than optimized, high-affinity PNMT inhibitors, such as compound 20 (Ki = 23 nM) [2].
| Evidence Dimension | In vitro inhibitory activity against PNMT |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (1.11 mM) |
| Comparator Or Baseline | High-affinity inhibitor (Compound 20) with Ki = 23 nM |
| Quantified Difference | The comparator is approximately 48,000-fold more potent. |
| Conditions | Radiochemical assay using bovine phenylethylamine N-methyl-transferase |
Why This Matters
This quantitative data confirms the compound is a weak PNMT ligand, which is essential for researchers seeking a low-affinity control or a structurally simple scaffold for medicinal chemistry optimization, rather than a potent tool compound.
- [1] BindingDB. BDBM50367284 (CHEMBL291584) - Ki data for Phenylethanolamine N-Methyltransferase. Accessed April 19, 2026. View Source
- [2] Grunewald, G. L., et al. 3-Hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline Inhibitors of Phenylethanolamine N-Methyltransferase that Display Remarkable Potency and Selectivity. Journal of Medicinal Chemistry, 2005. Data as reported by Scilit. View Source
